Cas no 72036-41-0 (2,2':6',2''-Terpyridine,4'-methyl-)
2,2':6',2''-Terpyridine,4'-methyl- Chemical and Physical Properties
Names and Identifiers
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- 2,2':6',2''-Terpyridine,4'-methyl-
- 4'-METHYL-2,2':6',2''-TERPYRIDINE
- 2,6-di-(2-pyridyl)-4-methylpyridine
- 4'-methyl-2,2',6',2''-terpyridine
- 4-Methyl-benz-<2,1,3>-thiadiazol
- 4-methyl-benzo[1,2,5]thiadiazole
- 4-methylbenzo[c][1,2,5]thiadiazole
- 4-Methylbenzo-2,1,3-thiadiazole
- 4'-methylterpyridine
- CS-0371253
- F75454
- J-400620
- UZUDKOHDONKQCH-UHFFFAOYSA-N
- 72036-41-0
- BS-51689
- SCHEMBL1104803
- 4-Methyl-2,2:6,2-terpyridine
- MFCD06796968
- 4-methyl-2,6-dipyridin-2-ylpyridine
- 4-methyl-6-(pyridin-2-yl)-2,2'-bipyridine
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- Inchi: 1S/C16H13N3/c1-12-10-15(13-6-2-4-8-17-13)19-16(11-12)14-7-3-5-9-18-14/h2-11H,1H3
- InChI Key: UZUDKOHDONKQCH-UHFFFAOYSA-N
- SMILES: N1C(C2C=CC=CN=2)=CC(C)=CC=1C1C=CC=CN=1
Computed Properties
- Exact Mass: 247.11100
- Monoisotopic Mass: 247.110947427g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 255
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 38.7Ų
Experimental Properties
- Density: 1.145
- Boiling Point: 401.464°C at 760 mmHg
- Flash Point: 178.511°C
- Refractive Index: 1.607
- PSA: 38.67000
- LogP: 3.51400
2,2':6',2''-Terpyridine,4'-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A672642-100mg |
4'-Methyl-2,2':6',2''-terpyridine |
72036-41-0 | 98% | 100mg |
$45.0 | 2025-04-17 | |
| Ambeed | A672642-250mg |
4'-Methyl-2,2':6',2''-terpyridine |
72036-41-0 | 98% | 250mg |
$82.0 | 2025-04-17 | |
| Ambeed | A672642-1g |
4'-Methyl-2,2':6',2''-terpyridine |
72036-41-0 | 98% | 1g |
$282.0 | 2025-04-17 | |
| eNovation Chemicals LLC | Y1222654-1g |
4'-Methyl-2,2':6',2''-terpyridine |
72036-41-0 | 95% | 1g |
$350 | 2024-06-03 | |
| Aaron | AR01XCV5-100mg |
4'-Methyl-2,2':6',2''-terpyridine |
72036-41-0 | 98% | 100mg |
$31.00 | 2025-02-12 | |
| Aaron | AR01XCV5-250mg |
4'-Methyl-2,2':6',2''-terpyridine |
72036-41-0 | 98% | 250mg |
$59.00 | 2025-02-12 | |
| 1PlusChem | 1P01XCMT-100mg |
4'-Methyl-2,2':6',2''-terpyridine |
72036-41-0 | 98% | 100mg |
$44.00 | 2023-12-16 | |
| 1PlusChem | 1P01XCMT-250mg |
4'-Methyl-2,2':6',2''-terpyridine |
72036-41-0 | 98% | 250mg |
$76.00 | 2024-04-21 | |
| 1PlusChem | 1P01XCMT-1g |
4'-Methyl-2,2':6',2''-terpyridine |
72036-41-0 | 98% | 1g |
$205.00 | 2024-04-21 | |
| abcr | AB594919-250mg |
4'-Methyl-2,2':6',2''-terpyridine; . |
72036-41-0 | 250mg |
€205.60 | 2024-07-19 |
2,2':6',2''-Terpyridine,4'-methyl- Suppliers
2,2':6',2''-Terpyridine,4'-methyl- Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on 2,2':6',2''-Terpyridine,4'-methyl-
2,2':6',2''-Terpyridine,4'-methyl- (CAS No. 72036-41-0): A Comprehensive Overview
2,2':6',2''-Terpyridine,4'-methyl- (CAS No. 72036-41-0) is a versatile and intriguing compound that has garnered significant attention in the fields of coordination chemistry, materials science, and catalysis. This compound belongs to the terpyridine family, which consists of three pyridine rings connected in a specific manner to form a tridentate ligand. The presence of the 4'-methyl substituent introduces unique electronic and steric properties, making it a valuable tool in various applications.
The structure of 2,2':6',2''-Terpyridine,4'-methyl- is characterized by three pyridine rings connected at positions 2 and 6', forming a rigid tricyclic framework. The 4'-methyl group is located on the central pyridine ring, which not only influences the electronic properties but also enhances the stability of the compound. This structural feature makes it an ideal ligand for coordinating with transition metals such as iron, ruthenium, and cobalt. Recent studies have demonstrated that the 4'-methyl substitution can significantly alter the electronic properties of the resulting metal complexes, leading to enhanced catalytic activity in reactions such as hydrogen evolution and carbon dioxide reduction.
One of the most notable applications of 2,2':6',2''-Terpyridine,4'-methyl- is in the field of photocatalysis. Researchers have utilized this compound to construct metal-organic frameworks (MOFs) that exhibit exceptional light-harvesting capabilities. For instance, a study published in *Nature Communications* highlighted the use of 4'-methyl terpyridine-based MOFs for visible-light-driven water splitting. The tridentate ligand structure allows for strong coordination with metal centers, enabling efficient charge separation and transfer processes. Furthermore, the methyl substitution enhances the stability of these MOFs under harsh reaction conditions.
In addition to photocatalysis, 2,2':6',2''-Terpyridine,4'-methyl- has found applications in sensing technologies. Its ability to selectively bind metal ions has been exploited in the development of sensors for heavy metals such as lead and mercury. A recent advancement reported in *Analytical Chemistry* demonstrated that terpyridine-based sensors with a 4'-methyl substitution exhibit improved sensitivity and selectivity compared to their unsubstituted counterparts. This is attributed to the steric bulk introduced by the methyl group, which restricts access to certain binding sites and enhances specificity.
The synthesis of 2,2':6',2''-Terpyridine,4'-methyl- typically involves multi-step organic synthesis strategies. A common approach includes Friedländer-type cyclization reactions or stepwise coupling methods using appropriate precursors. Recent advancements in catalytic methods have enabled more efficient and scalable syntheses of this compound. For example, researchers have employed palladium-catalyzed cross-coupling reactions to construct the terpyridine framework with high precision and yield.
Looking ahead, terpyridines with substituents like 4'-methyl groups are expected to play a pivotal role in emerging areas such as energy storage and conversion. Their ability to form stable metal complexes with tailored electronic properties makes them promising candidates for next-generation battery materials and electrocatalysts. Moreover, ongoing research is exploring their potential in bio-related applications, such as drug delivery systems and enzyme mimics.
In conclusion, CAS No. 72036-41-0, or 2,2':6',2''-Terpyridine,4'-methyl-, stands out as a multifaceted compound with immense potential across various scientific domains. Its unique structure and functional substituents continue to drive innovative research and applications
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